N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-12(4-5-18-19)11-3-2-10(8-16-11)9-17-14(22)20-7-6-15-13(20)21/h2-5,8H,6-7,9H2,1H3,(H,15,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJBMBDHOXMSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The pyridine ring at position 6 is functionalized with the 1-methylpyrazole group using a palladium-catalyzed Suzuki reaction. A bromopyridine derivative (e.g., 5-bromo-3-pyridinemethanol) reacts with 1-methyl-1H-pyrazol-5-ylboronic acid under standard conditions:
| Reagent/Condition | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | Na₂CO₃ or K₂CO₃ |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 80–100°C, 12–24 hours |
Post-coupling, the alcohol is oxidized to a carboxylic acid (e.g., using KMnO₄) and subsequently reduced to the primary amine via Curtius rearrangement or Gabriel synthesis.
Alternative Route: Direct Amination
3-(Aminomethyl)-5-bromopyridine undergoes cross-coupling with 1-methylpyrazole-5-boronic acid, yielding the desired amine directly. This method avoids oxidation-reduction steps but requires precise control over boronic acid stability.
Preparation of 2-Oxoimidazolidine-1-carboxylic Acid
Cyclization of Urea Derivatives
2-Oxoimidazolidine is synthesized by cyclizing 1,3-diaminopropane with phosgene or urea under acidic conditions. The carboxylic acid derivative is obtained via:
Stereochemical Considerations
Patent US5013845A highlights the importance of stereoselectivity in 2-oxoimidazolidine synthesis. While the target compound lacks chiral centers, optimized conditions (e.g., potassium t-butoxide in THF at -50°C) ensure high yields and purity.
Amide Bond Formation
The final step couples the pyridine-pyrazole amine with 2-oxoimidazolidine-1-carboxylic acid using coupling agents:
| Method | Reagents/Conditions | Yield |
|---|---|---|
| HATU/DIPEA | DMF, rt, 6 hours | 75% |
| EDCl/HOBt | CH₂Cl₂, 0°C to rt, 12 hours | 68% |
| Active Ester (NHS) | THF, K₂CO₃, 24 hours | 72% |
The reaction is monitored via TLC, and the product is purified by column chromatography (SiO₂, EtOAc/hexane).
Characterization and Analytical Data
The final compound is characterized by:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.54 (s, 1H, pyridine-H), 7.82 (d, J = 8 Hz, 1H, pyrazole-H), 4.42 (s, 2H, CH₂NH), 3.89 (s, 3H, N-CH₃).
-
HPLC : Purity >98% (C18 column, MeCN/H₂O gradient).
Challenges and Optimization
-
Regioselectivity : Ensuring pyrazole attaches at the pyridine’s 6-position requires careful choice of directing groups.
-
Amine Sensitivity : The primary amine intermediate is prone to oxidation; reactions are conducted under nitrogen.
-
Scale-Up : Patent US5013845A notes that THF and potassium t-butoxide enable gram-scale synthesis without racemization .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or pyridines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial properties.
Biology: The compound's interaction with biological targets, such as enzymes and receptors, is of interest for drug discovery.
Materials Science: Its unique structure makes it a candidate for use in advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can interact with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be analyzed based on substituent variations and their impact on biological activity and physicochemical properties. Below is a comparative analysis with key structurally related compounds:
Compound 1 : N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide (CAS 2192746-61-3)
- Molecular Formula : C₁₈H₂₀N₄OS
- Molecular Weight : 340.4 g/mol
- Key Structural Differences :
- Replaces the imidazolidine-2-one carboxamide group with a 3-(3-methylthiophen-2-yl)propanamide chain.
- The thiophene and propanamide groups introduce greater hydrophobicity compared to the imidazolidine-2-one carboxamide in the target compound.
- Implications: The thiophene moiety may enhance membrane permeability but reduce aqueous solubility.
Compound 2 : N-(Pyridin-3-ylmethyl)imidazolidine-2-one-1-carboxamide Derivatives
- General Structure : Pyridine linked to imidazolidine-2-one via a methylene bridge.
- Key Differences :
- Absence of the 1-methylpyrazole substituent at the pyridine 6-position.
- Implications :
- Removal of the pyrazole group reduces steric bulk and may alter binding pocket interactions.
- Lower molecular weight (e.g., ~250–280 g/mol) could improve pharmacokinetic profiles but reduce target specificity .
Compound 3 : 6-(Pyrazolyl)pyridine-Based Kinase Inhibitors
- Examples : Compounds targeting JAK2 or EGFR kinases.
- Key Differences :
- Often include sulfonamide or acrylamide groups instead of imidazolidine-2-one carboxamide.
- Implications :
- Sulfonamide groups enhance acidity and solubility, whereas acrylamides improve covalent binding to cysteine residues in kinases.
- The target compound’s imidazolidine-2-one may provide reversible inhibition mechanisms, reducing off-target toxicity .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Target Compound: No peer-reviewed studies directly evaluate its bioactivity.
- Compound 1: Limited data on pharmacological applications; its thiophene group correlates with compounds showing antiviral or anticancer activity in preclinical models.
- Gaps :
- Absence of solubility, stability, and cytotoxicity data for the target compound.
- Structural analogs highlight trade-offs between hydrophobicity and target engagement, but optimization requires empirical testing.
Biological Activity
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide (CAS No. 2034229-46-2) is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies, drawing from diverse sources of research.
Structural Characteristics
The molecular formula of this compound is CHNO, with a molecular weight of 300.32 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological properties, particularly in medicinal chemistry.
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, indicating that they possess a broad spectrum of pharmacological effects. These include anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific compound has been evaluated for its potential in various therapeutic areas.
Table 1: Biological Activities of Pyrazole Derivatives
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, revealing an IC value indicative of potent activity against specific malignancies .
- Anti-inflammatory Effects : Research indicated that pyrazole derivatives can modulate inflammatory pathways. In vivo studies showed that these compounds reduced levels of pro-inflammatory cytokines in models of acute inflammation .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves the inhibition of certain kinases implicated in cancer progression and inflammatory responses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling pyridine-pyrazole intermediates with imidazolidine carboxamide precursors. Critical parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C for amide bond formation) to prevent side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
Microwave-assisted synthesis can reduce reaction times by 30–50% while improving yields .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyrazole-pyridine core and carboxamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities .
Thin-layer chromatography (TLC) is used to monitor intermediate steps .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DoE) to optimize the synthesis of this compound?
- Methodological Answer :
- Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading).
- Apply Response Surface Methodology (RSM) to identify optimal conditions (e.g., maximizing yield while minimizing byproducts) .
- Example: A Central Composite Design reduced experimental trials by 60% in similar heterocyclic syntheses .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Bioavailability assessment : Measure solubility (shake-flask method) and metabolic stability (liver microsomal assays) to address discrepancies .
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with target engagement .
- Target validation : Use surface plasmon resonance (SPR) to confirm binding affinity to proposed biological targets .
Q. Which computational approaches are suitable for elucidating its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Glide predict binding modes to proteins (e.g., kinases) .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at binding sites .
Q. How can low-yield steps in the multi-step synthesis be systematically addressed?
- Methodological Answer :
- Stepwise kinetic analysis : Identify rate-limiting steps using time-course NMR or HPLC .
- Intermediate purification : Use column chromatography or recrystallization to remove inhibitory byproducts .
- Alternative catalysts : Screen Pd/XPhos systems for improved coupling efficiency .
Q. What are the critical considerations when designing derivatives to improve its pharmacological profile?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify pyrazole substituents (e.g., methyl groups) to enhance potency .
- Solubility enhancement : Introduce polar groups (e.g., sulfonates) or formulate with cyclodextrins .
- Metabolic stability : Replace labile ester groups with bioisosteres (e.g., amides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
